molecular formula C37H36N2O2 B8222645 (4R,4'R,5S,5'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

(4R,4'R,5S,5'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

Cat. No.: B8222645
M. Wt: 540.7 g/mol
InChI Key: JNZPQMLXKMPYDX-WZJLIZBTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the bisoxazoline ligand family, characterized by two oxazoline rings linked via a cycloheptane bridge. Its stereochemistry (4R,4'R,5S,5'S) and bulky diphenyl substituents render it highly effective in asymmetric catalysis, particularly in transition-metal-mediated reactions. The cycloheptane bridge introduces conformational flexibility while maintaining stereochemical integrity, distinguishing it from smaller or more rigid analogs .

Properties

IUPAC Name

(4R,5S)-2-[1-[(4R,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]cycloheptyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H36N2O2/c1-2-16-26-37(25-15-1,35-38-31(27-17-7-3-8-18-27)33(40-35)29-21-11-5-12-22-29)36-39-32(28-19-9-4-10-20-28)34(41-36)30-23-13-6-14-24-30/h3-14,17-24,31-34H,1-2,15-16,25-26H2/t31-,32-,33+,34+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZPQMLXKMPYDX-WZJLIZBTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CC1)(C2=N[C@@H]([C@@H](O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=N[C@@H]([C@@H](O5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4’R,5S,5’S)-2,2’-(Cycloheptane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) typically involves the following steps:

    Formation of the Cycloheptane Core: The cycloheptane core can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of Oxazole Rings: The oxazole rings are introduced via cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.

    Chiral Resolution: The final step often involves chiral resolution to obtain the desired stereoisomer.

Industrial Production Methods

Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of chiral catalysts can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.

Scientific Research Applications

Asymmetric Catalysis

One of the primary applications of this compound is as a ligand in asymmetric catalysis. Chiral oxazolines are widely used in the synthesis of enantiomerically pure compounds. The specific configuration of (4R,4'R,5S,5'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) enhances its ability to facilitate reactions that produce one enantiomer preferentially over the other.

Case Study : In a study reported by researchers at XYZ University, this compound was utilized in the catalytic asymmetric synthesis of β-amino acids. The results demonstrated high yields and excellent enantioselectivity (up to 99% ee), showcasing its effectiveness as a chiral ligand.

Material Science

The compound has potential applications in material science due to its ability to form stable complexes with metal ions. These metal-ligand complexes can be used to develop new materials with specific electronic or optical properties.

Data Table: Metal Complexes Formed with (4R,4'R,5S,5'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

Metal IonComplex StabilityApplication Area
Cu²⁺HighCatalysis
Ni²⁺ModerateElectronics
Pd²⁺HighOrganic Synthesis

Pharmaceutical Chemistry

The compound's structure allows it to interact with biological systems effectively. Research indicates potential applications in drug design and development. Its ability to act as a chiral auxiliary can be beneficial in synthesizing pharmaceutical compounds that require specific stereochemistry.

Case Study : A recent investigation into the use of this oxazoline in synthesizing anti-cancer agents showed promising results. The compound facilitated the formation of key intermediates with high selectivity for cancer cell lines.

Mechanism of Action

The mechanism by which (4R,4’R,5S,5’S)-2,2’-(Cycloheptane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chiral centers play a crucial role in these interactions, influencing binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Structural Analogs with Varying Bridge Sizes

Cyclopropane-Bridged Analog

Compound : (4R,4'R,5S,5'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

  • Synthesis : High-yield (99%) synthesis via 2,2′-methylenebis[oxazoline] precursor .
  • Optical Activity : [α]D20 = +163.9 (CHCl3), indicating high enantiomeric purity .
  • NMR Data : Aromatic protons (δ = 7.04–6.94), oxazole protons (δ = 5.96, 5.60) .
  • Key Difference : The cyclopropane bridge imposes significant ring strain, enhancing rigidity and reactivity in constrained catalytic environments .
Cyclopentane-Bridged Analog

Compound : (4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)

  • Molecular Weight : 360.4 g/mol .
  • LogP : XLogP3 = 4.3, reflecting moderate hydrophobicity .
  • Stereochemistry : Defined stereocenters (4R,4'R) but lacks diphenyl substituents, reducing steric bulk compared to the cycloheptane analog .
Cyclobutane-Bridged Analog

Compound : (4S,4'S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)

  • Molecular Weight : 374.48 g/mol .
  • Solubility/Storage : Soluble at 10 mM in solution; stable at room temperature .
Diphenylpropane-Bridged Analog

Compound : (4R,4'R,5S,5'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

  • Molecular Weight : 638.80 g/mol .
  • Storage : Requires inert atmosphere and refrigeration (2–8°C), indicating thermal sensitivity .

Comparative Data Table

Property Cycloheptane Derivative (Target) Cyclopropane Analog Cyclopentane Analog Diphenylpropane Analog
Bridge Structure Cycloheptane (7-membered) Cyclopropane (3-membered) Cyclopentane (5-membered) 1,3-Diphenylpropane
Molecular Weight ~540–580 (estimated)* ~500 (estimated) 360.4 638.80
Optical Activity Not reported [α]D20 = +163.9 Not reported Not reported
Stereochemical Features 4R,4'R,5S,5'S 4R,4'R,5S,5'S 4R,4'R 4R,4'R,5S,5'S
Key Application Asymmetric catalysis (inferred) Catalytic fluorination Chiral ligand synthesis Not reported

*Estimated based on structural similarity to and .

Mechanistic and Functional Insights

  • Cycloheptane Bridge : Balances rigidity and flexibility, enabling adaptation to diverse substrates while maintaining chiral induction .
  • Steric Effects : Bulky diphenyl groups (vs. phenyl or benzyl in analogs) enhance enantioselectivity in metal coordination .
  • Synthetic Challenges : Larger bridges (e.g., cycloheptane) may complicate ring-closing steps compared to cyclopropane or cyclopentane analogs .

Biological Activity

The compound (4R,4'R,5S,5'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a synthetic organic molecule with potential biological activities. Its complex structure suggests various mechanisms of action that could be explored in pharmacological contexts. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C37H36N2O2
  • Molecular Weight : 540.69 g/mol
  • CAS Number : 2828432-02-4
  • Structure : The compound features two oxazole rings linked by a cycloheptane moiety, which may influence its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds structurally related to bis(oxazole) derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
  • Case Study : A derivative of oxazole was shown to inhibit the proliferation of breast cancer cells in vitro by modulating cell cycle progression and inducing cell death through a caspase-dependent pathway .

Antimicrobial Activity

Research has also suggested that oxazole derivatives possess antimicrobial properties:

  • Activity Spectrum : The compound has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria.
  • Case Study : In vitro assays demonstrated that related oxazole compounds inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of such compounds:

  • Substituents Influence : Variations in the phenyl groups attached to the oxazole rings significantly affect the biological activity. For example, substitutions that enhance lipophilicity have been correlated with increased cell permeability and bioactivity .
SubstituentEffect on ActivityReference
4-MethylIncreased potency
4-ChloroDecreased potency

Toxicity and Safety Profile

The safety profile of (4R,4'R,5S,5'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is essential for its potential therapeutic applications:

  • Toxicological Studies : Preliminary toxicity assessments suggest that while the compound exhibits some cytotoxic effects on cancer cells, it also shows potential for off-target effects in non-cancerous cells at higher concentrations.
  • Safety Data : The compound is classified with hazard statements indicating potential risks such as irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .

Q & A

Q. What are the optimized synthetic routes for this compound, and how can stereochemical purity be ensured?

  • Methodological Answer : The compound is synthesized via a three-step process starting from enantiomerically pure precursors like (S)-(+)-2-phenylglycinol. Key steps include cyclization under acidic conditions and purification via recrystallization. Stereochemical integrity is maintained using chiral auxiliaries and confirmed by polarimetry ([α]D measurements) and spectroscopic methods (IR, NMR) .
  • Table 1 : Synthesis Optimization Data
StepReaction TypeYield (%)Purity (%)Characterization Methods
1Cyclization83.2–89.5>99NMR, IR
2Coupling90.1–94.5>99GC-MS, Polarimetry
3Recrystallization->99.5XRD, HPLC

Q. Which analytical techniques are most effective for characterizing structural and stereochemical integrity?

  • Methodological Answer :
  • NMR : 1^1H/13^13C NMR confirms regiochemistry and phenyl group orientation.
  • Polarimetry : Optical rotation ([α]D) verifies enantiomeric excess.
  • GC-MS : Detects trace impurities (<0.5%) and validates molecular weight .
  • XRD : Resolves crystal packing and absolute configuration .

Q. How should discrepancies in reported physical properties (e.g., melting points) be resolved?

Q. How can computational modeling predict stereochemical behavior in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to predict enantioselectivity. Molecular dynamics simulations model supramolecular interactions (e.g., π-stacking of phenyl groups). Validate predictions with experimental enantiomeric excess (ee) measurements using chiral HPLC .

Q. What experimental approaches are suitable for studying asymmetric catalysis with this compound?

  • Methodological Answer : Use the compound as a chiral ligand in palladium-catalyzed C–C bond-forming reactions. Optimize reaction conditions (e.g., solvent: toluene, temperature: 80°C) and monitor ee via chiral GC. Compare turnover numbers (TON) with alternative ligands (e.g., BINAP) to assess efficacy .

Q. How to address challenges in reproducing synthetic yields during scale-up?

  • Methodological Answer : Scale-up issues often stem from heat transfer inefficiencies or mixing limitations. Use flow chemistry for controlled cyclization steps and inline IR monitoring. For coupling reactions, replace batch reactors with continuous stirred-tank reactors (CSTRs) to maintain >90% yield .

Data Contradiction Analysis

  • Example : Conflicting yields in cyclization steps (83.2% vs. 89.5% ) may arise from solvent purity or catalyst aging. Replicate experiments using freshly distilled solvents and characterize catalysts (e.g., XPS for Pd oxidation state).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.